5-(2,6-Dimethylphenyl)pyridin-2-ol
Overview
Description
“5-(2,6-Dimethylphenyl)pyridin-2-ol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is also known by its CBNumber: CB88143260 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-ol group attached to a 2,6-dimethylphenyl group . The InChI code for this compound is 1S/C13H13NO/c1-9-4-3-5-10(2)13(9)11-6-7-12(15)14-8-11/h3-8H,1-2H3,(H,14,15) .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.
Scientific Research Applications
Crystal Engineering and Supramolecular Assemblies
Supramolecular assemblies involving aza donor molecules and carboxylic acids demonstrate the utility of pyridine derivatives in crystal engineering. These assemblies can form host-guest systems or infinite molecular tapes, showcasing their potential in designing novel molecular architectures (Arora & Pedireddi, 2003).
Organic Synthesis and Catalysis
Pyridine derivatives are crucial in synthesizing triarylpyridines, which have extensive applications due to their pharmaceutical and biological properties. These compounds are employed in various reactions, including oxidative coupling polymerization, indicating their importance in material science and catalysis (Maleki, 2015); (Shibasaki, Suzuki, & Ueda, 2007).
Spectroscopic and Structural Characterization
The interaction of pyridine derivatives with molecular iodine and their potential in antithyroid drug development highlight the versatility of these compounds in medicinal chemistry and spectroscopic analysis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Material Science and Polymers
The synthesis and characterization of novel radical functionalized monothiophenes bearing pyridine units point to their applications in electronic materials and molecular electronics, demonstrating the broad utility of pyridine derivatives in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).
Supramolecular Chemistry and Host-Guest Systems
Complexation studies involving carboxylatopillar[5]arene and bis(pyridinium) guests showcase the significant role of pyridine derivatives in supramolecular chemistry, particularly in designing host-guest systems with high association constants, further emphasizing their importance in molecular recognition and assembly (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).
Safety and Hazards
The safety information available indicates that “5-(2,6-Dimethylphenyl)pyridin-2-ol” is potentially harmful. It has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H303, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
5-(2,6-dimethylphenyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-4-3-5-10(2)13(9)11-6-7-12(15)14-8-11/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUKOCUQQXADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280561 | |
Record name | 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111106-00-3 | |
Record name | 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111106-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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